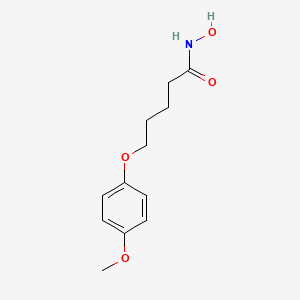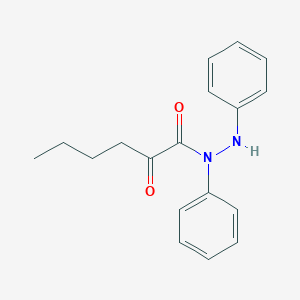
Tazarotenic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tazarotenic Acid Methyl Ester, with the chemical formula C20H19NO2S , is a synthetic retinoid derivative. It is primarily used as an impurity standard for Tazarotenic Acid, which is a topical retinoid employed in dermatology for treating various skin conditions such as psoriasis, acne, and sun damage . This compound is a prodrug, meaning it is converted into its active form, Tazarotenic Acid, upon application to the skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tazarotenic Acid Methyl Ester can be synthesized through the esterification of Tazarotenic Acid. The process typically involves the reaction of Tazarotenic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tazarotenic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to Tazarotenic Acid in the presence of water and a base or acid catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Hydrolysis: Tazarotenic Acid
Oxidation: Sulfoxides and sulfones
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
Tazarotenic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Tazarotenic Acid impurities.
Biology: Studied for its effects on cell differentiation and proliferation due to its role as a retinoid.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and its role in drug delivery systems.
Industry: Used in the formulation of topical medications and as a quality control standard in pharmaceutical manufacturing
Mécanisme D'action
Tazarotenic Acid Methyl Ester is a prodrug that is converted into its active form, Tazarotenic Acid, through esterase hydrolysis. The active form binds to retinoic acid receptors, specifically RAR-β and RAR-γ, which are involved in regulating gene expression. This binding influences cell differentiation and proliferation, making it effective in treating conditions like psoriasis and acne .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tazarotene: The parent compound of Tazarotenic Acid Methyl Ester, used in similar dermatological applications.
Adapalene: Another topical retinoid used for acne treatment.
Tretinoin: A retinoid used for acne and photoaging treatment.
Uniqueness
This compound is unique due to its specific structure, which allows it to be a prodrug for Tazarotenic Acid. This prodrug mechanism provides a controlled release of the active compound, enhancing its therapeutic effects while minimizing side effects .
Propriétés
Numéro CAS |
1332579-70-0 |
|---|---|
Formule moléculaire |
C₂₀H₁₉NO₂S |
Poids moléculaire |
337.44 |
Synonymes |
6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-,3-Pyridinecarboxylic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)




